3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline
Overview
Description
3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline is a chemical compound with a complex structure that includes both an aromatic amine and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline typically involves the reaction of 4-amino-2-methylphenyl with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully measured and mixed, and the reaction is monitored to maintain optimal conditions. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-2-methylphenyl)methanol
- 4-Amino-2-methylbenzyl Alcohol
- 4-Amino-2-methyl-benzenemethanol
Uniqueness
3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline is unique due to its combination of an aromatic amine and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(4-amino-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-9-11(14)3-4-12(10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXVYVATZQBZRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)N2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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